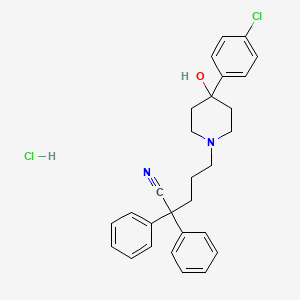

![molecular formula C6H12ClN3O2 B1192501 1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane](/img/structure/B1192501.png)

1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloro-PEG3-azide is a heterobifunctional linker bearing a reactive chloride for the alkylation of various nucleophilic groups. Due to anchimeric assistance from oxygen, this atom is more reactive than in normal alkyl chlorides. The other reactive group is azide. It can be conjugated via Click chemistry, or reduced to amine group to be later acylated with reactive carbonyl compounds. PEG3 is a versatile hydrophilic linker for bioconjugation.

Scientific Research Applications

Molecular Design for Selective Lead(II) Extraction

1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane plays a role in the design of polyether dicarboxylic acids, contributing to the selective extraction of lead(II) from aqueous solutions. This is evidenced in the synthesis of compounds with pseudo-18-crown-6 frameworks, demonstrating enhanced Pb(II)/Cu(II) selectivities compared to their monocarboxylic acid analogues (Hayashita et al., 1999).

Synthesis of Anion Polymerization Initiators

The chemical this compound has been used in the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium, showcasing its application in the creation of anion polymerization initiators. This process involves a high yield synthesis in a vacuum reactor, demonstrating the compound's utility in polymer chemistry (Chengjie Feng, 2005).

Production of Acid-Labile Acetals

Research on the reactions of perfluorocycloalkenes with 1-ethoxy-1-(2-hydroxyethoxy) ethane in the presence of base has shown the formation of acid-labile acetals, which can be hydrolyzed to produce 1-(2-hydroxyethoxy) perfluorocycloalkenes. This demonstrates the compound's role in facilitating the production of specific chemical structures, which have potential applications in material science and synthetic chemistry (Plevey & Talbot, 1977).

Creation of Substituted Dioxolans

The compound is involved in the cyclization of specific compounds under basic conditions, leading to the formation of substituted dioxolans. This process is crucial in the synthesis of certain chemical structures, indicating its significance in synthetic organic chemistry (Kuznetsov et al., 2001).

Synthesis of Polyimides Containing Oxyethylene Units

This compound is key in the preparation of aromatic dinitro compounds containing oxyethylene units, which are then used to create polyimides. These polymides exhibit good solubility, thermal stability, and have applications in materials science, particularly in the development of heat-resistant polymers (Feld, Ramalingam, & Harris, 1983).

Mixed Anionoarylation Applications

The compound is also used in mixed anionoarylation processes, specifically in the reaction of tetramethylene and diethylene glycol diacrylates. This results in the formation of chloroarylation adducts, demonstrating its application in complex chemical synthesis processes (Grishchuk, Baranovskii, & Gorbovoi, 2005).

properties

Molecular Formula |

C6H12ClN3O2 |

|---|---|

Molecular Weight |

193.63 |

IUPAC Name |

1-azido-2-[2-(2-chloroethoxy)ethoxy]ethane |

InChI |

InChI=1S/C6H12ClN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 |

InChI Key |

DSRZDURQKUKXQO-UHFFFAOYSA-N |

SMILES |

C(COCCOCCCl)N=[N+]=[N-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

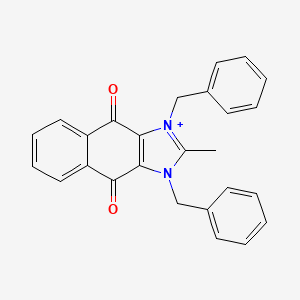

![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)

![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)